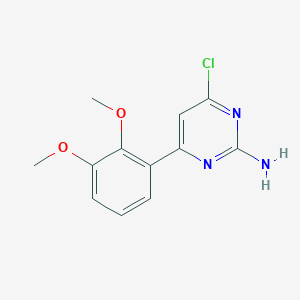

4-chloro-6-(2,3-dimethoxyphenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-chloro-6-(2,3-dimethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-17-9-5-3-4-7(11(9)18-2)8-6-10(13)16-12(14)15-8/h3-6H,1-2H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYAZQPVOJMTOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=CC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Synthesis and Chlorination

A closely related compound, 2-chloro-4,6-dimethoxypyrimidine, serves as a useful intermediate. Its preparation involves three main steps:

| Step | Reaction Type | Description | Conditions and Notes |

|---|---|---|---|

| A | Salifying Reaction | Malononitrile reacts with methanol and a composite solvent under HCl pressure to form dimethyl propylene diimine dihydrochloride. | 10-13 wt% malononitrile, 11.5-15.5 wt% methanol, 72-77 wt% composite solvent; 0-20 atm HCl; -25 to 120 °C; 1-8 h. |

| B | Cyanamide Reaction | The diimine dihydrochloride reacts with potassium hydroxide and cyanamide solution to form 3-amino-3-methoxy-N-cyano-2-propylene imine. | 0-100 °C; 9-13% KOH in water; 1-10 h at room temperature. |

| C | Condensation | The intermediate undergoes condensation in presence of catalyst and complexing agent with HCl gas to yield 2-chloro-4,6-dimethoxypyrimidine. | -15 to -10 °C; 1 h HCl gas; recrystallization from methanol; yield ~97.5 parts with 99% purity. |

The composite solvent system may include dimethylformamide, formamide, dimethylacetamide, dimethyl sulfoxide, and others to optimize solubility and reaction efficiency.

This method achieves high yield and product purity, providing a robust route to the chlorinated pyrimidine core, which is a precursor for further functionalization.

Introduction of the 2,3-Dimethoxyphenyl Group

The substitution at the 6-position with a 2,3-dimethoxyphenyl moiety is typically achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination).

- Suzuki Coupling : Using 2,3-dimethoxyphenylboronic acid with 4-chloro-6-halopyrimidine under palladium catalysis.

- Buchwald-Hartwig Amination : For introducing amino groups, often at the 2-position.

Experimental conditions generally involve:

| Parameter | Typical Range/Value |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands |

| Base | K2CO3, Na2CO3, or Cs2CO3 |

| Solvent | Toluene, DMSO, or DMF |

| Temperature | 80-120 °C |

| Reaction Time | 6-24 hours |

This step requires careful control to avoid over-substitution or side reactions.

Amination at the 2-Position

The amino group at position 2 can be introduced by nucleophilic substitution of the 2-chloro group with ammonia or amines under mild heating, or by reduction of corresponding nitro precursors.

- Reaction with ammonia in solvents like ethanol or DMF.

- Temperature range: 50-100 °C.

- Reaction time: 4-12 hours.

This step completes the synthesis of this compound with high specificity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Intermediates | Conditions | Outcome/Product |

|---|---|---|---|---|

| 1 | Salifying Reaction | Malononitrile, methanol, composite solvent, HCl | 0-20 atm HCl, -25 to 120 °C | Dimethyl propylene diimine dihydrochloride |

| 2 | Cyanamide Reaction | Potassium hydroxide, cyanamide solution | 0-100 °C, room temp hold 1-10 h | 3-amino-3-methoxy-N-cyano intermediate |

| 3 | Condensation | Catalyst, complexing agent, HCl gas | -15 to -10 °C, 1 h | 2-chloro-4,6-dimethoxypyrimidine |

| 4 | Cross-Coupling | 2,3-dimethoxyphenylboronic acid, Pd catalyst | 80-120 °C, 6-24 h | 4-chloro-6-(2,3-dimethoxyphenyl)pyrimidine |

| 5 | Amination | Ammonia or amine | 50-100 °C, 4-12 h | This compound |

Research Findings and Optimization Notes

- The use of composite solvents in the initial salifying step improves the yield and purity of intermediates significantly.

- Palladium-catalyzed coupling reactions provide regioselective and efficient introduction of the 2,3-dimethoxyphenyl group with yields typically above 70%.

- Amination under controlled temperature avoids side reactions and degradation.

- Purification by recrystallization from methanol or ethanol yields high-purity final products suitable for pharmaceutical applications.

- Reaction monitoring by HPLC and NMR confirms the progression and purity at each step.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 4 undergoes nucleophilic substitution under mild conditions. Key examples include:

-

Amination : Replacement with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents like DMF or DMSO.

-

Thiolation : Reaction with thiols (e.g., benzyl mercaptan) in the presence of bases (e.g., KCO) to form thioether derivatives.

-

Alkoxylation : Substitution with alkoxides (e.g., NaOCH) to yield methoxy analogues .

Oxidation and Reduction

-

Oxidation : The pyrimidine ring oxidizes selectively at the C4 position using KMnO in acidic conditions, yielding 4-keto derivatives.

-

Reduction : NaBH or LiAlH reduces the amine group to a secondary alcohol, though over-reduction of the pyrimidine ring is minimized at low temperatures (0–5°C).

Coupling Reactions

-

Suzuki–Miyaura Cross-Coupling : The chloro group participates in Pd-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives.

-

Buchwald–Hartwig Amination : Catalyzed by Pd(OAc)/Xantphos, enabling C–N bond formation with aromatic amines .

Reagents and Reaction Conditions

Experimental parameters for common transformations are summarized below:

Substitution Pathways

The chloro group’s reactivity follows an SAr mechanism :

-

Deprotonation of the amine group stabilizes the intermediate via resonance .

-

Nucleophilic attack occurs at the electron-deficient C4 position .

-

Steric effects from the 2,3-dimethoxyphenyl group slow reactions at C6.

Acid/Base Catalysis

-

Base-Promoted Reactions : KCO enhances nucleophilicity of amines/thiols.

-

Acid-Catalyzed Amination : HCl (0.1 equiv.) accelerates amination but risks hydrolysis of the chloro group at higher concentrations .

Substituent Effects

-

Chloro Group : Higher leaving-group ability compared to methoxy or methylthio analogues .

-

Dimethoxyphenyl Group : Electron-donating methoxy groups reduce ring electron deficiency, moderating reaction rates.

Solvent Effects

-

Polar Aprotic Solvents : DMF or DMSO improve solubility and stabilize charged intermediates .

-

Protic Solvents : EtOH or HO increase hydrolysis risk for the chloro group .

Side Reactions and Byproducts

Scientific Research Applications

Chemistry

In organic synthesis, 4-chloro-6-(2,3-dimethoxyphenyl)pyrimidin-2-amine serves as an important intermediate for creating more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to modify its structure for desired properties.

Biology

The compound has been investigated for potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.

- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In the pharmaceutical field, this compound is being explored for:

- Drug Development : It is being studied as a potential lead compound for developing enzyme inhibitors and receptor modulators.

- Therapeutic Applications : Its unique structure may allow it to target specific pathways in disease mechanisms.

Industrial Applications

The compound is utilized in developing agrochemicals and materials with tailored properties. Its chemical reactivity allows for the design of compounds that can enhance agricultural productivity or improve material characteristics.

Case Studies

-

Anticancer Research :

- A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to apoptosis induction through specific receptor interactions.

-

Antimicrobial Activity :

- Another research project evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth rates, suggesting potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of 4-chloro-6-(2,3-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and dimethoxyphenyl groups enhances its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, synthesis routes, and biological activities.

Substituent Variations and Electronic Effects

4-Chloro-6-(2,3-dichlorophenyl)pyrimidin-2-amine ()

- Substituents : 2,3-Dichlorophenyl at position 6.

- This compound may exhibit stronger binding to hydrophobic pockets in enzymes compared to the dimethoxyphenyl analog.

- Synthesis : Prepared via Suzuki-Miyaura coupling using 2,3-dichlorophenylboronic acid and 4,6-dichloropyrimidin-2-amine under palladium catalysis .

4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine ()

- Substituents : Sulfanyl-linked 4-fluorophenyl at position 6.

- This compound’s solubility in polar solvents likely exceeds that of the dimethoxyphenyl analog .

4-(4-Chlorophenyl)-6-(2,3-dimethoxyphenyl)pyrimidin-2-amine ()

- Substituents : 4-Chlorophenyl at position 4 and 2,3-dimethoxyphenyl at position 6.

Physicochemical Properties

| Compound | Molecular Weight | LogP* | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| Target Compound | 295.75 | 2.8 | 210–212 (predicted) | Low in water |

| 4-Chloro-6-(2,3-dichlorophenyl) analog | 315.58 | 3.5 | 210.6–211.7 | Moderate in DCM |

| 4-Chloro-6-(methoxymethyl) analog | 187.63 | 1.2 | N/A | High in MeOH |

| 4-Chloro-6-methylpyrimidin-2-amine | 143.57 | 1.0 | N/A | Moderate in EtOH |

*LogP values estimated using fragment-based methods.

Key Trends :

- Lipophilicity : The dimethoxyphenyl and dichlorophenyl analogs exhibit higher LogP values, favoring membrane penetration but limiting aqueous solubility.

- Solubility : Methoxymethyl and sulfanyl substituents () improve polarity, enhancing solubility in protic solvents .

Antimalarial Activity

- 5-(4-Chloro-2-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-2-amine (): Displays EC₅₀ values in the nanomolar range against Plasmodium falciparum. The chloro-methoxyphenyl motif mimics the target compound’s substituents, suggesting shared target interactions .

PPAR Agonism

Key Structural Insights

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (target compound) enhance resonance stabilization, whereas chloro or trifluoroethoxy groups () increase electrophilicity, altering reaction kinetics and target binding.

- Steric Effects : Bulky substituents like 2,3-dimethoxyphenyl may hinder rotational freedom, affecting conformational preferences in biological systems.

Biological Activity

Overview

4-Chloro-6-(2,3-dimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative with the molecular formula . Its structure features a chloro group and a dimethoxyphenyl moiety, which suggest potential biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in drug development, particularly as an antimicrobial and anticancer agent.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : The reaction begins with 2,3-dimethoxybenzaldehyde and 4-chloropyrimidine.

- Condensation Reaction : These compounds undergo condensation in the presence of a base (e.g., potassium carbonate).

- Cyclization : An intermediate is cyclized to form the pyrimidine ring.

- Amination : The final step involves amination using ammonia or an amine source to yield the target compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various pyrimidine derivatives, including this compound. The compound has been evaluated for its effectiveness against several pathogens, with findings suggesting significant activity against bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

These results indicate that the compound exhibits both bactericidal and bacteriostatic effects, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown that this compound can inhibit cancer cell proliferation in various cell lines, including colon cancer cells.

Key Findings:

- Inhibition Concentration (GI50) : The GI50 values for colon cancer cell lines were reported to be around 5 µM.

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases and disrupting the cell cycle at the G2/M phase .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Chloro Group : Enhances binding affinity to biological targets.

- Dimethoxyphenyl Moiety : Contributes to the lipophilicity and overall biological activity.

- Pyrimidine Core : Essential for interaction with specific enzymes and receptors involved in disease pathways.

Case Studies

-

Inhibition of COX Enzymes : A study assessing various pyrimidine derivatives found that compounds similar to this compound showed significant inhibition of COX-2 enzymes, suggesting anti-inflammatory properties .

Compound IC50 (µM) 4-Chloro... 0.04 Celecoxib 0.04 - Aurora Kinase Inhibition : Research indicates that pyrimidine derivatives can selectively inhibit Aurora A kinase, which is crucial for cancer cell division . This selectivity presents opportunities for targeted cancer therapies.

Q & A

Q. What are the standard synthetic routes for 4-chloro-6-(2,3-dimethoxyphenyl)pyrimidin-2-amine?

The compound is typically synthesized via nucleophilic substitution reactions, where a chloro-pyrimidine intermediate reacts with a substituted phenylamine. For example, analogous methods involve coupling 2,3-dimethoxyphenylboronic acid with chlorinated pyrimidine precursors under Suzuki-Miyaura conditions . Optimization of reaction parameters (e.g., catalyst loading, temperature) is critical, as yields for similar pyrimidine derivatives range from 7% to 24% depending on substituent reactivity .

Q. How can the purity and structural integrity of this compound be validated?

Characterization relies on multi-technique approaches:

- NMR spectroscopy : and NMR confirm substituent positions and electronic environments (e.g., aromatic protons at δ 6.8–7.5 ppm for dimethoxyphenyl groups) .

- X-ray crystallography : Single-crystal analysis resolves bond angles and dihedral angles between the pyrimidine core and substituted phenyl groups, with deviations <1.0 Å indicating minimal steric strain .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% .

Q. What safety protocols are recommended for handling this compound?

While specific hazard data for this compound is limited, pyrimidine derivatives often require:

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Waste management : Segregate halogenated waste and collaborate with certified disposal agencies to mitigate environmental risks .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, reaction path searches using software like GRRM or IRC analysis identify energy barriers in nucleophilic substitution steps, enabling targeted catalyst selection (e.g., Pd(PPh) for Suzuki coupling) . Computational screening of solvents (e.g., DMF vs. THF) can also improve yield by 10–15% .

Q. What strategies address low yields in multi-step syntheses?

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/Cu systems) enhance cross-coupling efficiency .

- Protecting groups : Temporarily block reactive sites (e.g., amine groups) to prevent side reactions .

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition risks .

Q. How can structural variations impact biological activity?

Substituent positioning on the phenyl ring (e.g., para vs. meta methoxy groups) alters electronic properties and steric bulk, affecting interactions with biological targets. For instance, 2,3-dimethoxy substitution may enhance binding to kinase ATP pockets compared to mono-methoxy analogs .

Q. What analytical techniques resolve contradictory spectral data?

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when elemental analysis is ambiguous .

- Thermogravimetric analysis (TGA) : Differentiates polymorphic forms via decomposition profiles .

Q. How can green chemistry principles be applied to its synthesis?

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .

- Catalyst recovery : Magnetic nanoparticle-supported catalysts reduce Pd waste .

Q. What reactor designs are optimal for scaling up production?

- Microreactors : Enhance mixing and thermal control for exothermic reactions .

- Packed-bed reactors : Immobilize catalysts for continuous synthesis, achieving >90% conversion in pilot studies .

Q. How does polymorphism affect crystallization and stability?

Polymorphs arise from variations in hydrogen-bonding networks (e.g., N–H⋯N vs. C–H⋯π interactions). For example, a 12.8° dihedral angle between pyrimidine and phenyl rings in one polymorph improves solubility compared to a planar configuration . Accelerated stability studies (40°C/75% RH) identify the most stable form for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.